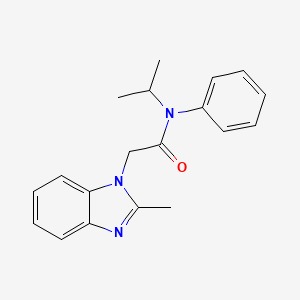

2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives are often provided using the B3LYP/6-311++G (d,p) basis set .Chemical Reactions Analysis

Benzimidazole is a base and can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a melting point of 170 to 172 °C and a pKa of 12.8 (for benzimidazole) and 5.6 (for the conjugate acid) .Applications De Recherche Scientifique

Synthetic Procedures and Biological Importance

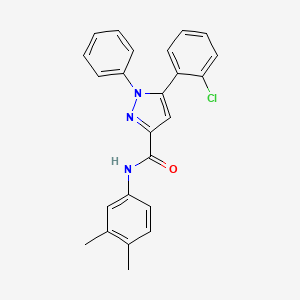

Benzazoles and their derivatives, including benzimidazoles, have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These compounds are integral in developing pharmacophores for various therapeutic applications, including cytotoxic agents, angiogenesis inhibitors, and apoptosis inducers. Researchers have developed synthetic approaches to guanidinobenzazoles, a category that shares structural motifs with benzimidazoles, to explore their therapeutic potentials further. Such synthetic methodologies are aimed at enhancing the physicochemical and biological properties of these compounds for potential use as therapeutic agents (Rosales-Hernández et al., 2022).

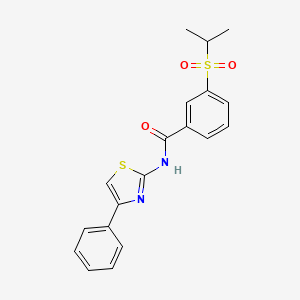

Therapeutic Potentials of Benzothiazoles

Benzothiazoles, another class related to benzimidazoles, have been identified for their extensive pharmaceutical applications. These derivatives possess antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, with some showing potential as antitumor agents. The structural simplicity and ease of synthesis make benzothiazoles attractive for developing chemical libraries that could lead to new chemical entities. This highlights the ongoing importance of benzothiazole nucleus in drug discovery, underlining the relevance of structural analogs in medicinal chemistry (Kamal et al., 2015).

Advancements in Pharmacological Activities

The exploration of the pharmacological activities of benzothiazoles and their derivatives, including potential new drugs within this category, continues to be a priority. The development and synthesis of new compounds within this class aim to unveil novel pharmacophores for therapeutic applications, demonstrating the ongoing research and interest in benzimidazole and related structures for their utility in addressing various health conditions (Ahmed et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-14(2)22(16-9-5-4-6-10-16)19(23)13-21-15(3)20-17-11-7-8-12-18(17)21/h4-12,14H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYQWXHBMAIDRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)

![2-[1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2990152.png)

![2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2990154.png)

![7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2990166.png)

![Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2990168.png)